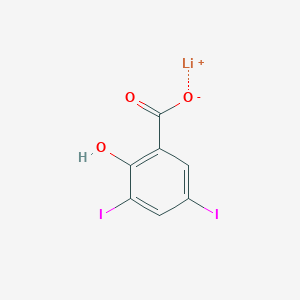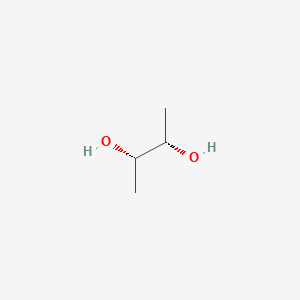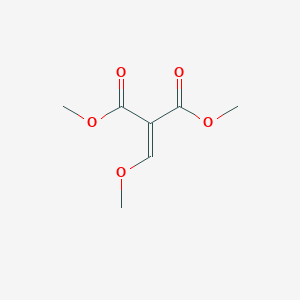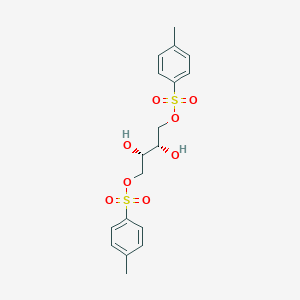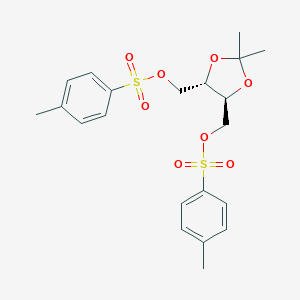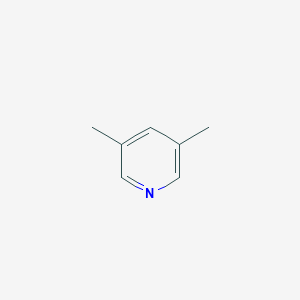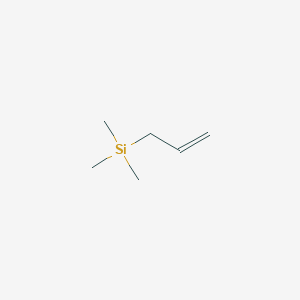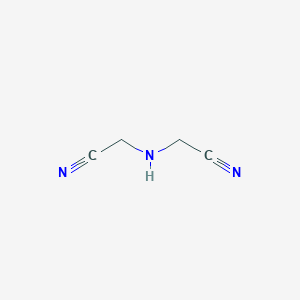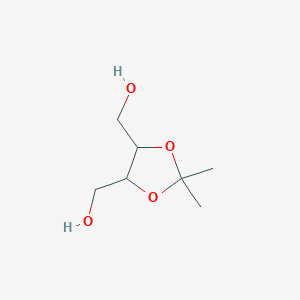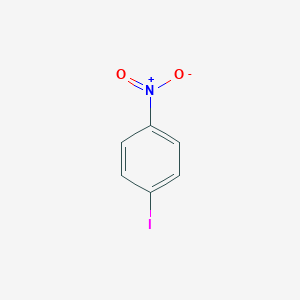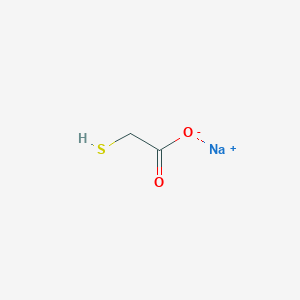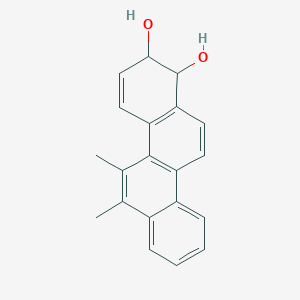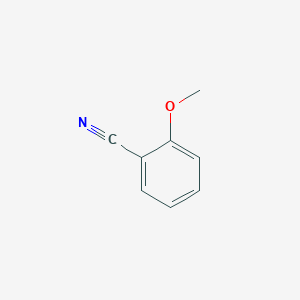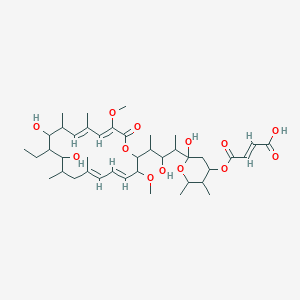
Viranamycin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viranamycin A is a natural product that belongs to the macrolide class of antibiotics. It was first isolated from the fermentation broth of Streptomyces hygroscopicus var. viridochromogenes in 1981. The compound has a unique structure consisting of a 22-membered macrolactone ring with a disaccharide side chain attached to it. Viranamycin A has been found to possess potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Properties
Viranamycin A is primarily recognized for its antibacterial and anticancer properties. It was isolated from the culture broth of Streptomyces sp. and identified as an 18-membered macrolide related to virustomycin A and concanamycin A. The antibiotic capabilities of Viranamycin A include inhibiting the growth of P388 mouse leukemia and KB human squamous-cell-carcinoma cells, highlighting its potential in anticancer research and therapy (Hayakawa et al., 1991).
Tuberculosis Treatment
Viranamycin A is also significant in the treatment of tuberculosis, particularly in multidrug-resistant strains. Research indicates that tuberactinomycins, a family of antibiotics to which Viranamycin A belongs, are effective against Mycobacterium tuberculosis, including multidrug-resistant strains. These antibiotics target the ribosome, contributing to their efficacy in treating such infections (Maus et al., 2005).
Antimicrobial Activity
The compound's structural analysis and its involvement in antimicrobial activity are crucial in understanding its mechanisms. Studies have shown that Viranamycin A and related tuberactinomycins inhibit bacterial protein synthesis by blocking the translocation step of peptide elongation, which is vital for antimicrobial activity (Holm et al., 2016).
Resistance Development and Mechanisms
Understanding the molecular basis for the selectivity of antituberculosis compounds, including Viranamycin A, is crucial for anticipating future resistance development. Studies have identified specific rRNA residues as main determinants for phylogenetic selectivity, which can help predict and combat resistance (Akbergenov et al., 2011).
Role in Antiviral Treatments
Additionally, Viranamycin A exhibits antiviral properties. It has been identified as having inhibitory activity against various RNA and DNA viruses, indicating its potential in antiviral therapy and research (Nakagawa et al., 1980).
Eigenschaften
CAS-Nummer |
139595-03-2 |
|---|---|
Produktname |
Viranamycin A |
Molekularformel |
C41H64O13 |
Molekulargewicht |
764.9 g/mol |
IUPAC-Name |
(E)-4-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C41H64O13/c1-12-30-36(45)24(4)18-22(2)14-13-15-31(50-10)39(53-40(48)32(51-11)20-23(3)19-25(5)37(30)46)27(7)38(47)28(8)41(49)21-33(26(6)29(9)54-41)52-35(44)17-16-34(42)43/h13-17,19-20,24-31,33,36-39,45-47,49H,12,18,21H2,1-11H3,(H,42,43)/b15-13+,17-16+,22-14+,23-19+,32-20- |
InChI-Schlüssel |
FFXNCZHMXIHYJQ-DSRXPEASSA-N |
Isomerische SMILES |
CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C)C)O |
SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O |
Kanonische SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O |
Synonyme |
viranamycin A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



